molecular formula C13H16N2O3 B2603257 N-(1-acetylindolin-5-yl)-2-methoxyacetamide CAS No. 1049505-76-1

N-(1-acetylindolin-5-yl)-2-methoxyacetamide

Cat. No.: B2603257
CAS No.: 1049505-76-1
M. Wt: 248.282
InChI Key: DFDRXNVHVUBJPV-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-5-yl)-2-methoxyacetamide is a synthetic organic compound featuring an indoline scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Indoline and indole derivatives are recognized for their wide range of pharmacological activities and are frequently explored as core structures in the development of new therapeutic agents . The molecular framework of this compound incorporates both acetamide and methoxyacetamide functional groups, which are common in the design of bioactive molecules and can influence properties such as receptor binding and metabolic stability . Compounds based on the indole skeleton, to which indoline is closely related, have been extensively studied and reported to possess diverse biological activities. These include potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them valuable templates for drug discovery initiatives . For instance, various indole acetamide derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which plays a key role in inflammation . The presence of the methoxy group in the structure may contribute to these interactions by modulating the compound's electronic properties and lipophilicity . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before using this material.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-7-11(3-4-12(10)15)14-13(17)8-18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDRXNVHVUBJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylindolin-5-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole or its derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Acetylation: The nitrogen atom of the indoline core is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxyacetamide Formation: The final step involves the introduction of the methoxyacetamide group. This can be achieved by reacting the acetylated indoline with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-acetylindolin-5-yl)-2-methoxyacetamide can undergo oxidation reactions, particularly at the indoline core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new amide or thioamide derivatives.

Scientific Research Applications

Chemistry: N-(1-acetylindolin-5-yl)-2-methoxyacetamide is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Medicine: Due to its biological activity, this compound is being investigated for its potential use in drug development. It is particularly of interest in the development of new therapeutic agents for inflammatory diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it may interact with DNA and proteins, thereby affecting cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-acetylindolin-5-yl)-2-methoxyacetamide with analogous compounds based on structural features, synthesis methodologies, and inferred biological relevance.

Indole and Indolin Derivatives

  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ():

    • Structural Differences : Replaces the acetylindolin core with a 1-ethylindole system. The 2-oxoacetamide group and 4-methoxyphenyl substitution may enhance hydrogen-bonding interactions with targets compared to the target compound’s 2-methoxyacetamide.
    • Synthesis : Utilizes crystallographic data for structural confirmation, suggesting a preference for solid-state characterization in indole derivatives .
  • 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide (): Structural Differences: Features a 4-chlorobenzoyl group on the indole nitrogen and a methoxyethyl acetamide. Applications: Likely designed for targeted protein interactions due to its halogenated aromatic system .

Benzoxazole and Benzodioxole Derivatives

  • N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d) (): Structural Differences: Replaces indolin with a benzoxazole ring. The 4-ethylphenylamino group introduces steric bulk, which may reduce membrane permeability compared to the acetylindolin system.
  • N-(1,3-Benzodioxol-5-yl)-2-methoxyacetamide ():

    • Structural Differences : Benzodioxole ring replaces indolin, offering an electron-rich aromatic system. This may improve solubility but reduce metabolic stability due to oxidative susceptibility.
    • Applications : Commonly used in intermediates for pharmaceuticals targeting neurological pathways .

Phenyl and Heterocyclic Acetamides

  • N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide (3a) (): Structural Differences: Quinazoline core with dichloro-fluorophenyl substitution. The electron-deficient quinazoline may enhance kinase inhibition (e.g., EGFR) compared to indolin-based compounds.
  • N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-3-yl}-2-methoxyacetamide ():

    • Structural Differences : Incorporates oxadiazole and thiophene rings. The oxadiazole’s electron-withdrawing nature could improve metabolic stability, while the thiophene may enhance π-π stacking in receptor binding.
    • Applications : Screened for diverse biological activities, including antimicrobial or antiviral effects .

Key Structural and Functional Insights

  • Bioactivity : The 2-methoxyacetamide group is recurrent in compounds with enzyme inhibitory roles (e.g., febantel’s anthelmintic activity via tubulin binding ).
  • Synthetic Challenges : Lower yields in quinazoline derivatives (e.g., 24% for compound 5e ) highlight difficulties in coupling reactions with sterically hindered intermediates.

Biological Activity

N-(1-acetylindolin-5-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Its structure includes an indoline core, an acetyl group at the nitrogen atom, and a methoxyacetamide group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, potentially inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation. Additionally, it may influence DNA and protein interactions, affecting cell proliferation and inducing apoptosis in cancer cells.

Pharmacological Properties

Preliminary studies have indicated that this compound exhibits:

  • Anti-inflammatory Activity : The compound may reduce inflammation through the inhibition of cyclooxygenase enzymes.
  • Anticancer Activity : It has shown promise in inducing apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound. For instance:

CompoundKey FeaturesBiological Activity
N-(1-acetylindolin-5-yl)propionamideLacks methoxy groupModerate anti-inflammatory activity
1-(1-acetylindolin-5-yl)-2-chloroethanoneChlorine substituent alters pharmacokineticsAnticancer activity reported
This compoundMethoxy group enhances solubility and stabilityPromising anti-inflammatory and anticancer effects

Case Studies

Research has focused on the synthesis and biological evaluation of various derivatives of indole compounds, including this compound. For example:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Oxidative Stress : Some studies have explored the antioxidative capacity of this compound, suggesting that it may prevent oxidative damage in cells, indirectly inhibiting aberrant cell growth without significant toxicity .
  • Comparative Efficacy : In comparisons with known antiproliferative agents like doxorubicin and etoposide, derivatives of this compound showed varying degrees of efficacy, indicating its potential as a lead compound for further drug development.

Tables of Biological Activity

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Biological Activity
MCF-73.1Antiproliferative
HCT1164.0Antiproliferative
HEK 2935.3Antiproliferative

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